molecular formula C14H14N2O2 B377289 2-(2,5-Diethoxybenzylidene)malononitrile

2-(2,5-Diethoxybenzylidene)malononitrile

Cat. No.: B377289
M. Wt: 242.27g/mol
InChI Key: LVIWWBUSTJUWDV-UHFFFAOYSA-N
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Description

2-(2,5-Diethoxybenzylidene)malononitrile is a benzylidenemalononitrile derivative characterized by two ethoxy groups at the 2- and 5-positions of the benzylidene ring. This compound belongs to a class of organic molecules widely studied for their utility in synthesizing heterocyclic compounds, molecular devices, and bioactive agents . Benzylidenemalononitriles are typically prepared via Knoevenagel condensation between aldehydes and malononitrile, a reaction influenced by electronic and steric effects of substituents on the aldehyde . The diethoxy substituents in this compound likely enhance solubility in polar organic solvents due to their electron-donating nature, while the malononitrile core contributes to its reactivity in cyclization and conjugation reactions .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

2-[(2,5-diethoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C14H14N2O2/c1-3-17-13-5-6-14(18-4-2)12(8-13)7-11(9-15)10-16/h5-8H,3-4H2,1-2H3

InChI Key

LVIWWBUSTJUWDV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)C=C(C#N)C#N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C=C(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties

Compound Substituents Melting Point (°C) Yield (%) IR (C≡N stretch, cm⁻¹) Key Spectral Features (¹H NMR)
2-(2,5-Diethoxybenzylidene)malononitrile 2,5-diethoxy Not reported Not given ~2215 (estimated) δ 8.85 (s, ylidene H)
2-(2,6-Dichlorobenzylidene)malononitrile 2,6-dichloro 73–74 80 Not reported δ 8.85 (s, ylidene H)
JCM-7 (2,5-dimethoxy derivative) 2,5-dimethoxy 98–100 78.9 2215 δ 7.57–7.73 (m, aromatic H)
2-(4-Acetamidobenzylidene)malononitrile 4-acetamido 145–150 Not given Not reported Broad NH signal at δ 13.63 (¹H NMR)
  • Melting Points : Alkoxy derivatives (e.g., JCM-7) exhibit higher melting points than chloro-substituted analogues, likely due to intermolecular dipole-dipole interactions .
  • Spectral Trends : The ylidene proton resonates near δ 8.8–8.9 in most derivatives, indicating minimal electronic perturbation from substituents. IR spectra show consistent C≡N stretches at ~2215–2221 cm⁻¹ .

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